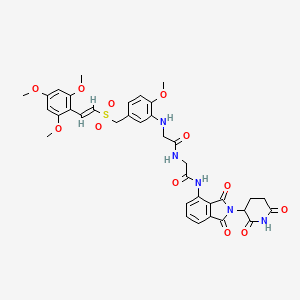

PROTAC B-Raf degrader 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PROTAC B-Raf デグレーダー 1 は、B-Raf タンパク質の分解を目的としたプロテオリシス標的キメラ(PROTAC)です。 この化合物は、セレブロンドリガンドをベースにしており、抗がん活性を示します . これは、主に科学研究において、細胞の増殖と分裂に関与するタンパク質である B-Raf の分解を研究するために使用されており、これはさまざまな癌で頻繁に突然変異を起こします .

準備方法

PROTAC B-Raf デグレーダー 1 の合成には、セレブロンドリガンドと B-Raf ターゲティング部分の調製、続いてリンカーを介したそれらの結合を含む、複数のステップが含まれます . 特定の合成経路と反応条件は、専有技術であり、詳細に公開されていません。 工業生産方法は、通常、高収率と純度を確保するために最適化された反応条件を用いて、大規模合成を行います .

化学反応の分析

PROTAC B-Raf デグレーダー 1 は、次のようないくつかの種類の化学反応を起こします。

酸化: この反応は、分子の官能基を修飾することができ、その活性を変化させる可能性があります。

還元: この反応は、特定の官能基を還元することができ、化合物の安定性と反応性に影響を与えます。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます . これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

PROTAC B-Raf デグレーダー 1 は、次のような幅広い科学研究への応用があります。

科学的研究の応用

The Proteolysis Targeting Chimera (PROTAC) technology is a strategy for protein degradation that employs bifunctional small molecules to induce ubiquitination . PROTACs have shown promise in cancer therapy, including the degradation of mutant BRAF proteins .

PROTACs Targeting BRAF Mutants

- PROTAC B-Raf degrader 1, also known as compound 2, is a proteolysis targeting chimera (PROTAC) . Studies have shown that incorporating a BRAF inhibitor into PROTACs allows for the degradation of all BRAF isoforms . PROTACs can target vemurafenib-resistant BRAF mutations, including acquired and intrinsic resistance to vemurafenib. Furthermore, PROTACs can target Class 3 BRAF mutants, which cannot be targeted with traditional small molecule inhibitors .

Selective Targeting of Mutant BRAF

- PROTAC technology can selectively target mutant BRAF-driven cancers while sparing BRAF WT .

- BRAF WT is spared due to a weaker ternary complex with the PROTAC and E3 ligase in cells. Moreover, the activation of BRAF WT sensitizes it to degradation .

- In SK-BR-3 cells, the HER2/EGFR kinase inhibitor lapatinib reduced SJF-0628-dependent BRAF WT degradation. Similarly, in NCI-H23 cells, pre-treatment with the K-RAS G12C inhibitor, MRTX849, also desensitized BRAF WT to the PROTAC .

- Sensitivity of BRAF WT to SJF-0628-mediated degradation is associated with the activation of its upstream effectors .

Other PROTACs for Cancer Treatment

- 21-ARL (6) This AR-targeting degrader, can induce dose-dependent degradation of AR in normal 22Rv1 cells .

- TD-802 (7) This degrader can induce the degradation of AR protein with DC 50 of 12.5 nM and the D max of 93% in LNCaP prostate cancer cells .

- PAP508 (11) This PROTAC for AR protein, has degradation activities on AR protein depended on the action of proteasome, and the degradation effect was concentration and time dependent in LNCaP and VCaP cells .

- MTX-23 (12) This degrader can simultaneously target and induce the degradation of AR-V7 and AR full-length (AR-FL) proteins .

- XY-4-88 (46) This degrader showed good antiproliferative activity in different tumor cells, such as H358 cells (IC 50= 0.51 µM), MiaPaCa2 cells (IC 50= 4.14 µM) and MiaPaCa2(GILA) cells (IC 50= 0.51 µM) .

作用機序

類似化合物との比較

PROTAC B-Raf デグレーダー 1 は、B-Raf タンパク質を選択的に分解する能力においてユニークです。類似の化合物には、次のような、異なるタンパク質を標的とする他の PROTAC が含まれます。

PROTAC VHL: フォン・ヒッペル・リンダウタンパク質を分解の標的とします.

PROTAC MDM2: MDM2 タンパク質を分解の標的とします.

PROTAC cIAP1: 細胞性アポトーシス阻害タンパク質 1 を分解の標的とします.

生物活性

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic strategy that harnesses the ubiquitin-proteasome system to selectively degrade target proteins, particularly in the context of cancer treatment. PROTAC B-Raf degrader 1 is designed to target B-Raf, a key player in the RAS-ERK signaling pathway, which is frequently mutated in various cancers. This article delves into the biological activity of this compound, examining its mechanism of action, selectivity for mutant B-Raf variants, and implications for cancer therapy.

PROTACs function by forming a ternary complex involving the target protein, the E3 ligase, and the PROTAC itself. This complex facilitates ubiquitination and subsequent degradation of the target protein via the proteasome.

Key Steps in Mechanism:

- Target Engagement: The PROTAC binds to both the target protein (B-Raf) and an E3 ligase.

- Ternary Complex Formation: This binding creates a bridge that brings the E3 ligase into proximity with the target protein.

- Ubiquitination: The E3 ligase catalyzes the attachment of ubiquitin molecules to the target protein, marking it for degradation.

- Degradation: The ubiquitinated protein is recognized and degraded by the proteasome.

Selectivity for Mutant B-Raf

Research has demonstrated that this compound exhibits selective degradation of various mutant forms of B-Raf while sparing wild-type (WT) B-Raf. This selectivity is crucial as it minimizes potential side effects associated with non-specific degradation.

Study Findings:

- Degradation Efficiency: In vitro studies have shown that this compound achieves low nanomolar concentrations for degrading all classes of B-Raf mutants, including V600E, while sparing WT B-Raf to a significant extent .

- Mechanistic Insights: The selectivity arises from differences in ternary complex stability between mutant and WT forms. Mutant B-Raf forms create more stable complexes with PROTACs compared to WT .

Table: Degradation Efficacy of this compound

| B-Raf Variant | IC50 (nM) | Degradation Percentage (%) |

|---|---|---|

| V600E | 1.87 | >90 |

| Class 2 Mutant | Not specified | >80 |

| Wild-Type | 5.8 | <50 |

Case Study 1: Xenograft Models

In vivo studies utilizing xenograft models have demonstrated that this compound significantly inhibits tumor growth associated with mutant B-Raf-driven cancers. Tumor regression was observed in models expressing V600E mutations, confirming its therapeutic potential .

Case Study 2: Combination Therapy

Recent studies have explored the combination of this compound with other targeted therapies. For instance, pre-treatment with MEK inhibitors has been shown to enhance the efficacy of PROTAC-induced degradation by sensitizing WT B-Raf to degradation pathways .

特性

IUPAC Name |

N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37N5O12S/c1-50-21-15-28(52-3)22(29(16-21)53-4)12-13-54(48,49)19-20-8-10-27(51-2)25(14-20)37-17-31(43)38-18-32(44)39-24-7-5-6-23-33(24)36(47)41(35(23)46)26-9-11-30(42)40-34(26)45/h5-8,10,12-16,26,37H,9,11,17-19H2,1-4H3,(H,38,43)(H,39,44)(H,40,42,45)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOFJSISJOOLNX-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37N5O12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。